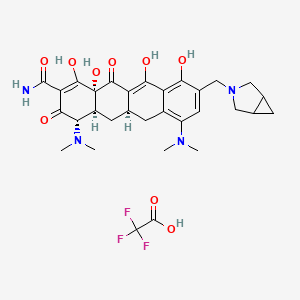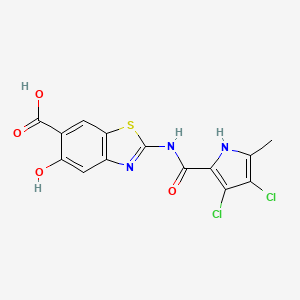
Bet-IN-21
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bet-IN-21 is a blood-brain barrier-permeable inhibitor of the bromodomain and extra terminal domain (BET) proteins. It has a high affinity for the BET proteins, with a dissociation constant (K_i) of 230 nanomolar. This compound is known for its ability to inhibit the activation of microglia and has shown ameliorative effects in experimental autoimmune encephalomyelitis mice .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bet-IN-21 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Bet-IN-21 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.
Wissenschaftliche Forschungsanwendungen
Bet-IN-21 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of BET proteins in various chemical processes.
Biology: Investigates the biological functions of BET proteins and their involvement in cellular processes.
Medicine: Explores the therapeutic potential of this compound in treating diseases such as multiple sclerosis and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting BET proteins.
Wirkmechanismus
Bet-IN-21 exerts its effects by inhibiting the activity of BET proteins, specifically by displacing the bromodomain-containing protein BRD4 from super-enhancer regions. This displacement disrupts the transcriptional machinery, leading to changes in gene expression and inhibition of microglia activation. The molecular targets include acetylated histone residues, and the pathways involved are related to gene transcription and epigenetic regulation .
Vergleich Mit ähnlichen Verbindungen
Bet-IN-21 is unique in its high affinity for BET proteins and its ability to permeate the blood-brain barrier. Similar compounds include:
JQ1: Another BET inhibitor with a similar mechanism of action but different chemical structure.
I-BET762: A BET inhibitor used in cancer research with distinct pharmacokinetic properties.
OTX015: A BET inhibitor with clinical applications in hematological malignancies.
This compound stands out due to its specific selectivity for the BD1 domain of BET proteins and its potential therapeutic applications in neurological diseases .
Eigenschaften
Molekularformel |
C20H20N6 |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
7-[5-[1-(cyclopropylmethyl)-3,5-dimethylpyrazol-4-yl]pyridin-3-yl]-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C20H20N6/c1-12-18(13(2)26(25-12)10-14-3-4-14)16-7-15(8-21-9-16)17-5-6-22-20-19(17)23-11-24-20/h5-9,11,14H,3-4,10H2,1-2H3,(H,22,23,24) |
InChI-Schlüssel |
AGXHDPYHRCHDBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1CC2CC2)C)C3=CN=CC(=C3)C4=C5C(=NC=C4)N=CN5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


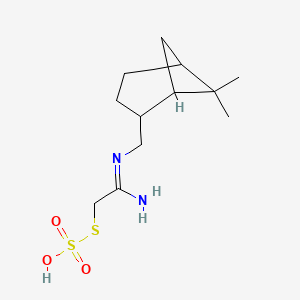

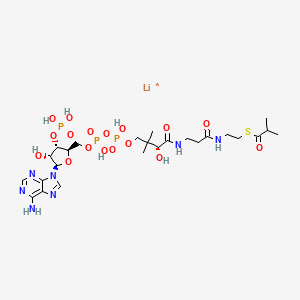
![[4-[[(2-methoxybenzoyl)amino]methyl]-4-thiophen-3-ylcyclohexyl] N-propylcarbamate](/img/structure/B12387857.png)
![cyclo[Arg-Ile-Lys-DL-Pro-His-Gln-Gly-Gln-His-Ile-Gly-Glu-Asp-Phe-Pro-Gln-Ile-Met]](/img/structure/B12387859.png)
![3-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrole-2,5-dione](/img/structure/B12387883.png)
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12387891.png)
![2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetic acid](/img/structure/B12387895.png)
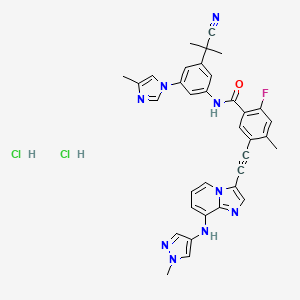


![1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-4-(dimethylamino)-5-fluoropyrimidin-2-one](/img/structure/B12387911.png)
